Diammonium dimolybdate

Thermal decomposition Molybdenum powder precursor Calcination process design

Problem: Generic substitution between ammonium molybdates compromises molybdenum powder quality. Solution: Diammonium dimolybdate (ADM) delivers controlled endothermic decomposition (onset 226 °C), preventing exothermic runaway during hydrogen reduction. • Produces low-agglomeration Mo powder at 550-750 °C reduction temperatures. • Low potassium spec (≤0.0065%) reduces grain boundary embrittlement in Mo wire. • 96 °C wider calcination window vs. ammonium heptamolybdate for phase-pure MoO₃.

Molecular Formula H18Mo2N2O7-2
Molecular Weight 350.1 g/mol
CAS No. 27546-07-2
Cat. No. B607102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiammonium dimolybdate
CAS27546-07-2
SynonymsDiammonium dimolybdate
Molecular FormulaH18Mo2N2O7-2
Molecular Weight350.1 g/mol
Structural Identifiers
SMILESN.N.O.O.O.O.O.[OH-].[OH-].[Mo].[Mo]
InChIInChI=1S/2Mo.2H3N.7H2O/h;;2*1H3;7*1H2/p-2
InChIKeyICLCYUWMNPJOMG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diammonium Dimolybdate (ADM) Overview


Diammonium dimolybdate (ADM), with the formula (NH₄)₂Mo₂O₇, is a white, water-soluble inorganic solid [1]. It is a key intermediate in the production of molybdenum compounds from ores, obtained by heating solutions of ammonium molybdate [1]. ADM serves as a critical precursor for high-purity molybdenum trioxide and molybdenum metal powder, which are essential in metallurgy, catalysis, and pigment manufacturing [1]. Its crystal structure consists of infinite chains of edge-shared MoO₆ octahedra linked by MoO₄ tetrahedra, with ammonium ions in interchain positions, a polymeric arrangement that fundamentally differentiates it from simple molybdates such as sodium molybdate [2].

Polymeric chain structure differentiates from simple molybdates Critical for solid-state precursor selection
Key intermediate for high-purity MoO3 and Mo metal powder Supports calcination and hydrogen reduction workflows
Water-soluble inorganic solid suitable for aqueous processing routes Enables solution-based catalyst and corrosion inhibitor synthesis

Why ADM Cannot Be Substituted


Generic substitution among ammonium molybdates or between ADM and sodium molybdate is scientifically unsound because these compounds differ fundamentally in crystal structure, thermal decomposition pathway, aqueous speciation, and molybdenum mass fraction. ADM crystallizes in a triclinic system (space group P) with a polymeric chain structure distinct from both sodium dimolybdate and the discrete heptamolybdate cluster of ammonium heptamolybdate [1]. Upon dissolution, ADM's dimolybdate ions convert to an equilibrium mixture of heptamolybdate and monomolybdate species, meaning that replacing ADM with ammonium heptamolybdate alters the starting speciation and subsequent reactivity in catalyst or pigment synthesis [2]. Furthermore, ADM's thermal decomposition begins at approximately 226 °C, whereas ammonium heptamolybdate decomposes in a multi-step process starting at 130 °C, leading to different intermediate phase formation that directly impacts downstream processing in molybdenum powder production [3]. These structural, thermal, and compositional differences translate into quantifiable performance gaps in industrial applications, as detailed in the evidence guide below.

Crystal structure differs fundamentally from sodium dimolybdate; solid-state reactivity pathways may not transfer directly.
Thermal decomposition onset diverges sharply from ammonium heptamolybdate; calcination process design may require re-validation.
Aqueous speciation shifts toward heptamolybdate/monomolybdate equilibrium; catalyst or pigment synthesis reactivity may differ.

ADM Differentiation Evidence


Thermal Decomposition Onset: ADM vs. AHM

Under identical differential thermal analysis conditions, ammonium dimolybdate (ADM) and ammonium heptamolybdate (AHM) follow distinct thermal decomposition pathways with different onset temperatures [1]. ADM begins its major structural decomposition at 226 °C, whereas AHM begins its first dehydration/deammoniation step at 130 °C [1]. This 96 °C difference in decomposition onset temperature directly impacts the industrial calcination step for molybdenum trioxide production: ADM can be heated to higher temperatures before structural breakdown begins, providing a wider thermal processing window and reducing the risk of premature intermediate formation compared to AHM.

Thermal Decomposition Onset
Head-to-head
ADM decomposes 96 °C higher than AHM (226 °C vs. 130 °C)
Supports wider thermal processing window in calcination
Differential thermal analysis; J. Chem. Soc. Jpn. 1964
Thermal decomposition Molybdenum powder precursor Calcination process design

Mo Mass Fraction: ADM vs. Sodium Molybdate

Ammonium dimolybdate delivers a molybdenum mass fraction of ≥56.0–56.5%, whereas sodium molybdate typically contains approximately 39% molybdenum [1][2]. This represents a 43–44% relative increase in molybdenum concentration per unit mass of raw material [1][2]. In practical terms, achieving a target molybdenum input of 1 kg requires approximately 1.77 kg of ADM versus approximately 2.56 kg of sodium molybdate, translating to a 31% reduction in material mass handled for the same molybdenum delivery. In fertilizer blending or catalyst precursor synthesis, this higher Mo density enables more compact formulations and reduced freight and storage costs per unit of active molybdenum.

Mo Mass Fraction
Cross-study
≥56% Mo (ADM) vs. ~39% Mo (sodium molybdate); ~31% less material mass for equivalent Mo delivery
Higher Mo density may reduce shipping and storage footprint
Vendor and industry specification comparison
Molybdenum content Fertilizer efficiency Catalyst precursor loading

Crystal Structure: ADM vs. Sodium Dimolybdate

Single-crystal X-ray diffraction analysis reveals that ammonium dimolybdate is isomorphous with potassium dimolybdate (K₂Mo₂O₇), both crystallizing in the triclinic space group P with comparable unit cell parameters, but is structurally different from sodium dimolybdate (Na₂Mo₂O₇) [1]. The ADM structure consists of infinite chains of edge-shared MoO₆ octahedra with adjacent pairs linked by MoO₄ tetrahedra, with ammonium ions occupying interchain positions [1]. This structural distinction from sodium dimolybdate means that ADM cannot be directly replaced by the sodium analog in solid-state synthesis routes where the crystal architecture dictates reaction pathways, such as in the preparation of specific molybdenum sub-oxides or sulfide catalyst precursors.

Crystal Structure Isomorphism
Head-to-head
ADM isomorphous with K2Mo2O7 (triclinic P); structurally non-equivalent to sodium dimolybdate
Structural non-equivalence may preclude direct solid-state substitution
Single-crystal XRD, Dalton Trans. 1975
Crystal structure Isomorphism Solid-state reactivity

Agglomeration Reduction: ADM vs. Pure MoO₃

In hydrogen reduction experiments at 550 °C, 650 °C, and 750 °C, the addition of ammonium dimolybdate to molybdenum trioxide feedstock resulted in lower powder agglomeration compared to pure MoO₃ [1]. The first-stage reduction of MoO₃ completed at lower temperatures when ADM was present, and the temperature at which the maximum rate of weight loss occurred decreased with increasing ADM addition [1]. The endothermic decomposition of ADM (contrasting with the exothermic reduction of pure MoO₃) mitigates local hot spots that would otherwise promote eutectic melting and particle sintering [1]. Even at ADM addition levels of 25–75 wt%, measurable reductions in agglomeration were observed, with the effect attributed to the endothermic reaction buffering the thermal profile [1].

Agglomeration during H2 Reduction
Head-to-head
Lower powder agglomeration with ADM addition compared to pure MoO3; endothermic decomposition buffers thermal profile
May support improved Mo powder yield and particle size control
550–750 °C H2 atmosphere; Int. J. Refract. Met. Hard Mater. 2012
Molybdenum powder Agglomeration control Hydrogen reduction

Corrosion Inhibition: ADM Salt vs. Chromate

In a U.S. Department of Defense study evaluating non-chromate corrosion inhibitors for high-strength aluminum alloys, quaternary ammonium dimolybdate salts (Q-Mo) demonstrated ocean-water salt-spray corrosion protection for 2,000 hours, a performance level equivalent to the strontium chromate-filled epoxy-polyamide primer meeting MIL-P-23377 specification [1]. The dimolybdate-based inhibitor was tested alongside quaternary ammonium nitrate, phosphate, and borate salts; the Q-Mo formulation was reported as 'superior in every regard' [1]. The dimolybdate quaternary ammonium salt used was a developmental inhibitor of high purity, containing less than 1,000 ppm sulfate and less than 100 ppm chloride [1]. Optimization of the molybdate loading in the primer achieved the physical, corrosion, fluid resistance, and working properties required for demonstration testing [1].

Corrosion Inhibition (Dimolybdate Salt)
Head-to-head
Quaternary ammonium dimolybdate salt matched strontium chromate primer at 2,000 h salt-spray; reported higher performance than nitrate, phosphate, and borate analogs
Reported 2,000-h equivalence to chromate; data to verify in production primer systems
DoD testing on high-strength Al alloys; DTIC ADA308063
Corrosion inhibitor Non-chromate primer Salt spray resistance

Alkali Impurity: ADM vs. AHM

Industry specification tables reveal that ammonium dimolybdate (ADM) is produced with tighter alkali metal impurity ceilings compared to ammonium heptamolybdate (AHM) [1]. Specifically, ADM specifications limit potassium to ≤0.0065%, sodium to ≤0.0005%, and iron to ≤0.0005%, whereas AHM specifications permit up to ≤0.0180% potassium, ≤0.0010% sodium, and ≤0.0010% iron [1]. This represents a 2.8-fold tighter potassium limit, a 2-fold tighter sodium limit, and a 2-fold tighter iron limit in favor of ADM [1]. Potassium is a particularly critical impurity in molybdenum metal production because even trace levels degrade the high-temperature creep resistance of molybdenum wire and sheet used in lighting and electronics; the lower potassium specification of ADM directly supports the production of potassium-controlled low-K molybdenum powder [1].

Alkali Impurity Specification
Head-to-head
K ≤0.0065% (2.8× tighter), Na ≤0.0005% (2×), Fe ≤0.0005% (2×) vs. AHM specifications
Stricter impurity limits may reduce purification steps for electronic-grade Mo
Industry spec comparison (MSA-1 vs. MSA-3)
Impurity specification Potassium control High-purity molybdenum

ADM High-Value Applications


Hydrogen Reduction of MoO₃ to Mo Powder

In two-stage hydrogen reduction processes for molybdenum powder production, ADM's endothermic decomposition mitigates the exothermic runaway associated with pure MoO₃ reduction, yielding measurably lower agglomeration at reduction temperatures of 550–750 °C [1]. Procurement of ADM over MoO₃ or ammonium heptamolybdate for this application is supported by direct experimental evidence showing that ADM addition reduces the temperature at which maximum weight loss rate occurs and improves powder quality [1]. This scenario is particularly relevant for manufacturers of molybdenum sputtering targets and high-temperature furnace components requiring controlled Fisher sub-sieve particle size [1].

Non-Chromate Corrosion Inhibitor for Aluminum

Quaternary ammonium salts derived from ADM have demonstrated 2,000-hour salt-spray corrosion protection equivalent to strontium chromate primers meeting MIL-P-23377 [2]. This performance, validated by U.S. Department of Defense testing, positions ADM-sourced inhibitors as drop-in replacements in epoxy-polyamide primer systems for high-strength aluminum alloys (e.g., 2024-T3, 7075-T6) used in airframe and marine structures [2]. Procurement justification rests on the combination of chromate-equivalent protection with the high purity of the dimolybdate precursor (<1,000 ppm sulfate, <100 ppm chloride) [2].

Low-Potassium Molybdenum Wire Precursor

ADM's tighter potassium specification (≤0.0065% vs. ≤0.0180% for AHM) directly supports the production of low-K molybdenum powder, which is critical for molybdenum wire used in incandescent lighting supports, electric discharge machining electrodes, and high-temperature furnace windings where potassium-induced grain boundary embrittlement limits service life [3]. For procurement specifications requiring potassium below 20 mg/kg in the final molybdenum powder, starting from ADM rather than AHM reduces the purification burden and increases the probability of meeting the final potassium ceiling [3].

MoO₃ Calcination for Catalysts and Pigments

The thermal decomposition onset of ADM at 226 °C (versus 130 °C for AHM) provides a wider and more predictable calcination window for producing molybdenum trioxide with controlled crystallite size and phase purity [4]. This wider processing window is advantageous in manufacturing MoO₃ for heterogeneous catalyst supports and molybdate pigments, where intermediate phase formation (e.g., Mo₄O₁₁, Mo₉O₂₆) must be avoided to ensure consistent catalytic activity or color properties [4]. Procurement of ADM for calcination-based MoO₃ production is justified by the 96 °C additional thermal latitude compared to AHM [4].

Application
Selection Property
Validation Focus
Hydrogen Reduction of MoO3 to Mo Powder
Endothermic decomposition profile
Agglomeration response during first-stage reduction
Non-Chromate Corrosion Inhibitor Precursor
Dimolybdate quaternary salt formation
Salt-spray corrosion resistance equivalence to chromate systems
Low-Potassium Molybdenum Wire Precursor
Tighter potassium impurity specification
Final potassium concentration in reduced Mo powder
MoO3 Calcination for Catalysts and Pigments
Thermal decomposition onset profile
Phase purity and crystallite size control during calcination
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